methyl 2,4-dioxo-3-(5-{[3-(piperidin-1-yl)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 2,4-dioxo-3-(5-{[3-(piperidin-1-yl)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H34N4O5 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.25292020 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,4-dioxo-3-(5-{[3-(piperidin-1-yl)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinazoline core substituted with a piperidine moiety. Its molecular formula is C22H30N4O4 with a molecular weight of approximately 450.5 g/mol .
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroquinazolines exhibit significant anticancer activity. The compound's ability to inhibit tumor growth may be attributed to its interference with angiogenesis and apoptosis pathways. For instance, compounds similar to this compound have been shown to downregulate factors involved in tumor progression and promote apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
A | Tetrahydroquinazoline Derivative | HeLa | 15 | Apoptosis induction |
B | Similar Compound | MCF-7 | 20 | Angiogenesis inhibition |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, its derivatives have shown promise as inhibitors of α-glucosidase, which is significant in diabetes management. The presence of polar functional groups enhances binding affinity and inhibitory activity against this enzyme .
Table 2: Enzyme Inhibition Data
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By activating caspases and modulating Bcl-2 family proteins.
- Angiogenesis Inhibition : Interfering with vascular endothelial growth factor (VEGF) signaling pathways.
- Enzymatic Inhibition : Binding to active sites of enzymes like α-glucosidase.
Case Studies
A notable study evaluated the anticancer effects of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to controls treated with standard chemotherapeutics. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
Another investigation focused on its role as an α-glucosidase inhibitor in diabetic rats. The results indicated improved glucose tolerance and reduced blood sugar levels post-treatment, suggesting its utility in managing diabetes .
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(3-piperidin-1-ylpropylamino)hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-33-23(31)18-10-11-19-20(17-18)26-24(32)28(22(19)30)16-7-2-4-9-21(29)25-12-8-15-27-13-5-3-6-14-27/h10-11,17H,2-9,12-16H2,1H3,(H,25,29)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXQBQIHUVECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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